3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S/c1-13-15(18)9-6-10-16(13)24(21,22)19-11-17(20,12-23-2)14-7-4-3-5-8-14/h3-10,19-20H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDHTNOQLFDPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(COC)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-methylbenzenesulfonamide, a compound with potential therapeutic applications, has garnered interest in various biological studies. This article aims to provide a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 335.82 g/mol |
| CAS Number | [TBD] |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that similar compounds effectively inhibited bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Properties
Recent investigations into the anticancer effects of sulfonamide derivatives have shown promising results. In vitro studies revealed that these compounds can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways. For example, one study reported that a structurally similar compound demonstrated significant cytotoxicity against various cancer cell lines, including A431 vulvar epidermal carcinoma cells .
Case Studies
- Study on Antimalarial Activity :
- Cytotoxic Effects :
The biological activity of this compound is largely attributed to its ability to interfere with cellular processes:
- Inhibition of Enzymatic Activity : It is believed to inhibit specific enzymes involved in metabolic pathways crucial for cell survival.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties, primarily functioning by inhibiting bacterial folic acid synthesis. The specific mechanisms through which 3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-methylbenzenesulfonamide exerts its effects involve:
- Inhibition of Dihydropteroate Synthase : This enzyme is crucial for folate synthesis in bacteria, leading to bacterial cell death.
- Enhanced Solubility and Interaction : The presence of hydroxy and methoxy groups may improve the compound's solubility, enhancing its interaction with microbial targets.
Research on related sulfonamides has shown effective inhibition against various bacterial strains, including Gram-positive organisms like Staphylococcus aureus and Streptococcus pneumoniae.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this sulfonamide exhibit significant anticancer properties:
- Cytotoxicity Against Cancer Cells : A study demonstrated that related compounds induced selective cytotoxicity against melanoma cells, leading to cell cycle arrest and reduced melanin production. This suggests potential as an alternative chemotherapeutic agent.
| Study Focus | Findings |
|---|---|
| Melanoma Cells | Induced cell cycle arrest (IC50 ~ 50 μM) |
| Mechanism | Modulation of apoptosis pathways |
Antiviral Activity
Emerging research suggests potential antiviral properties for this compound:
- Inhibition of Viral Replication : Similar derivatives have been shown to inhibit hepatitis B virus (HBV) replication in vitro. The mechanism involves modulation of host cellular responses that enhance antiviral defenses.
Case Studies and Research Findings
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structure and purity of 3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-methylbenzenesulfonamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve signals from aromatic protons (e.g., phenyl and chlorobenzene groups) and confirm stereochemistry at the hydroxypropyl moiety. Integration ratios validate substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak ([M+H]) and fragments, such as cleavage at the sulfonamide bond (e.g., m/z 215 for 3-chloro-2-methylbenzenesulfonyl fragments) .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>95%) and detects impurities from synthetic byproducts (e.g., unreacted 2-phenylpropylamine derivatives) .
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for stock solutions, diluted in aqueous buffers (pH 7.4) with ≤0.1% Tween-80 to prevent aggregation.
- Stability Studies : Conduct accelerated degradation studies under varying pH (3–9), temperatures (4°C, 25°C), and light exposure. Monitor via UV-Vis spectroscopy (λ~270 nm for sulfonamide absorbance) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide analogs?
- Methodological Answer :
- Comparative SAR Analysis : Tabulate IC values of analogs (e.g., 3-chloro vs. 4-fluoro substituents) against target enzymes (e.g., carbonic anhydrase isoforms). For example:
| Compound | Target Enzyme | IC (nM) | Source |
|---|---|---|---|
| 3-chloro derivative | CA IX | 12.5 ± 1.2 | |
| 4-fluoro analog | CA IX | 8.3 ± 0.9 |
- Assay Standardization : Control variables (e.g., enzyme concentration, buffer ionic strength) to minimize inter-lab variability. Use orthogonal assays (e.g., fluorescence polarization vs. ITC) to confirm binding .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the sulfonamide group and catalytic zinc in carbonic anhydrase. Prioritize derivatives with ΔG < -9 kcal/mol.
- MD Simulations : Simulate ligand-protein dynamics (50 ns) to assess stability of key hydrogen bonds (e.g., sulfonamide oxygen with Thr199) .
Q. What synthetic routes improve yield and scalability for this compound?
- Methodological Answer :
- Stepwise Optimization :
Sulfonylation : React 3-chloro-2-methylbenzenesulfonyl chloride with 2-hydroxy-3-methoxy-2-phenylpropylamine in THF at 0°C (yield: 65–70%).
Purification : Use flash chromatography (silica gel, EtOAc/hexane 3:7) followed by recrystallization (ethanol/water) to achieve >99% purity .
- Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s antimicrobial efficacy?
- Methodological Answer :
- Strain-Specific Variability : Test against Gram-positive (e.g., S. aureus ATCC 25923) vs. Gram-negative (E. coli ATCC 25922) strains. MIC values may vary due to outer membrane permeability in Gram-negative bacteria .
- Biofilm vs. Planktonic Assays : Biofilm-embedded microbes show 4–8× higher resistance. Use crystal violet staining or resazurin assays for biofilm-specific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
